3-Bromo-4-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]benzaldehyde
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Overview
Description
3-Bromo-4-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]benzaldehyde is a useful research compound. Its molecular formula is C17H14BrNO3 and its molecular weight is 360.207. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques
Substituted 2-bromobenzaldehydes have been synthesized from benzaldehydes using a sequence that includes palladium-catalyzed ortho-bromination. This method highlights the role of directing groups and rapid deprotection techniques in achieving good overall yields, showcasing the relevance of brominated compounds in synthetic chemistry (Dubost et al., 2011). Another study focused on the structural characterization of a 1,3-dioxane system derived from benzaldehyde treatment, providing insights into the molecular structure and synthesis of bromobenzaldehyde derivatives (Mocerino et al., 2004).
Structural and Functional Analyses
Research on bromobenzaldehydes includes the study of their structural features through X-ray crystallography, highlighting their potential in forming complex molecular structures. For instance, the structural investigation of (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide revealed its crystallization behavior and various intermolecular interactions, providing a foundation for understanding the chemical behavior of brominated benzaldehydes (Arunagiri et al., 2018).
Applications in Photocatalysis
A novel application of brominated benzaldehydes is found in the field of photocatalysis. For example, Bi24O31Br10, synthesized through a microwave-calcination route, demonstrated exceptional activity for the photocatalytic aerobic oxidation of benzyl alcohol into benzaldehyde. This study not only showcases the photocatalytic efficiency of brominated compounds but also their stability and potential for practical applications, underscoring the relevance of bromobenzaldehydes in sustainable synthesis processes (Xiao et al., 2018).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
It is known that indole derivatives can participate in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Pathways
Indole derivatives are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
The pharmacokinetic properties of similar compounds can be predicted and studied for a better understanding of their bioavailability .
Result of Action
It is known that indole derivatives can have a variety of biological effects, depending on their specific structure and the biochemical pathways they interact with .
Properties
IUPAC Name |
3-bromo-4-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO3/c18-14-9-12(10-20)5-6-16(14)22-11-17(21)19-8-7-13-3-1-2-4-15(13)19/h1-6,9-10H,7-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFHWMSJRLSBRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)COC3=C(C=C(C=C3)C=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.